H-Lys-Pro-AMC Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

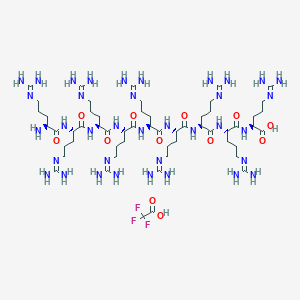

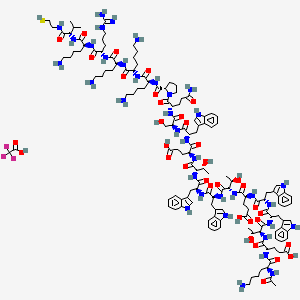

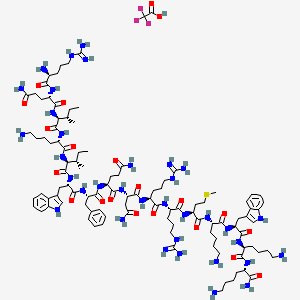

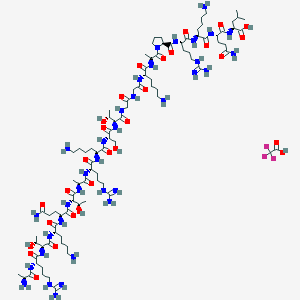

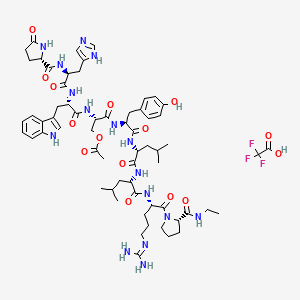

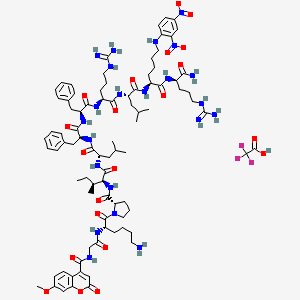

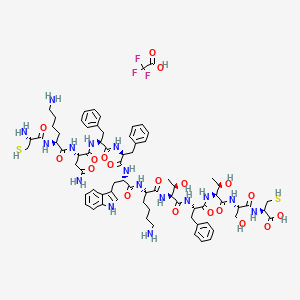

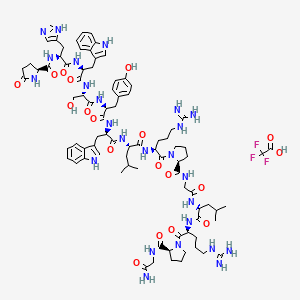

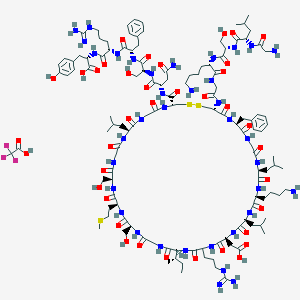

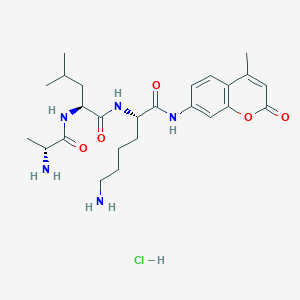

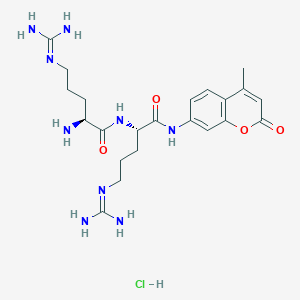

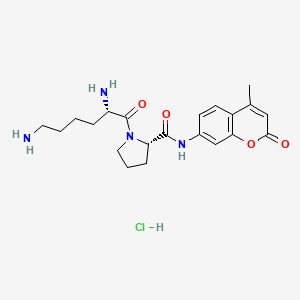

H-Lys-Pro-AMC Hydrochloride (H-Lys-Pro-AMC HCl) is a small molecule that has been used in a variety of scientific applications, such as biochemical and physiological studies. It is a synthetic peptide derived from the amino acid lysine and is composed of the three amino acids, proline, lysine, and aminocaproic acid. H-Lys-Pro-AMC HCl is highly water-soluble and has been used in a variety of studies due to its stability, solubility, and low toxicity.

Scientific Research Applications

H-Lys-Pro-AMC HCl has been used in a variety of scientific research applications, including studies of enzyme kinetics, protein-protein interactions, and receptor binding. It has also been used to study the effects of drugs on cell signaling pathways, as well as to study the effects of drugs on cancer cells. Additionally, H-Lys-Pro-AMC HCl has been used to study the effects of hormones and other biological molecules on the body, as well as to study the effects of environmental toxins on the body.

Mechanism of Action

H-Lys-Pro-AMC HCl binds to specific receptors on the cell surface and activates signal transduction pathways, leading to a variety of biochemical and physiological responses. The exact mechanism of action of H-Lys-Pro-AMC HCl is still being studied, but it is believed to involve the activation of G-protein coupled receptors and the subsequent activation of intracellular signaling pathways.

Biochemical and Physiological Effects

H-Lys-Pro-AMC HCl has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to stimulate the production of nitric oxide, which is an important signaling molecule involved in a variety of physiological processes. Additionally, H-Lys-Pro-AMC HCl has been shown to stimulate the production of endothelin-1, a peptide hormone involved in the regulation of blood pressure. It has also been shown to stimulate the release of calcium ions from intracellular stores, which is important for a variety of cellular processes.

Advantages and Limitations for Lab Experiments

H-Lys-Pro-AMC HCl is a highly water-soluble compound, making it ideal for use in laboratory experiments. Additionally, it is relatively stable and has low toxicity, making it safe to use in a variety of experiments. However, H-Lys-Pro-AMC HCl is not as specific as other compounds and may interact with other molecules in the cell, leading to false results.

Future Directions

Future research on H-Lys-Pro-AMC HCl should focus on further exploring its mechanism of action and its effects on cells. Additionally, further research should be done to develop more specific compounds that can be used in laboratory experiments. Other potential future directions include exploring the effects of H-Lys-Pro-AMC HCl on different types of cells, as well as exploring its potential therapeutic applications. Additionally, further research should be done to explore the potential toxic effects of H-Lys-Pro-AMC HCl on the body.

Synthesis Methods

H-Lys-Pro-AMC HCl is synthesized using a solid-phase peptide synthesis (SPPS) method. This method involves the use of an automated peptide synthesizer to sequence the peptide. The peptide is then cleaved from the solid support using an acid, such as trifluoroacetic acid (TFA). The resulting solution is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

properties

IUPAC Name |

(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4.ClH/c1-13-11-19(26)29-18-12-14(7-8-15(13)18)24-20(27)17-6-4-10-25(17)21(28)16(23)5-2-3-9-22;/h7-8,11-12,16-17H,2-6,9-10,22-23H2,1H3,(H,24,27);1H/t16-,17-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVUYFMGGNYZCJ-QJHJCNPRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.